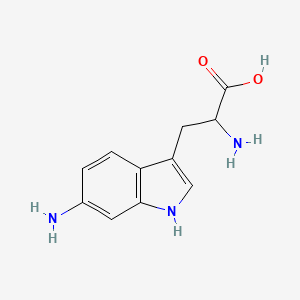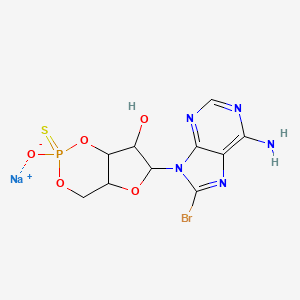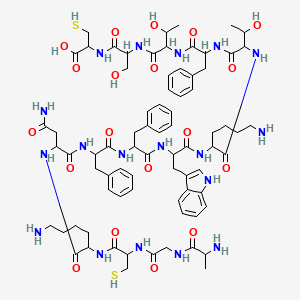
6-Aminotryptophan
Übersicht
Beschreibung
6-Aminotryptophan ist ein Derivat der essentiellen Aminosäure Tryptophan. Es zeichnet sich durch eine Aminogruppe an der sechsten Position des Indolrings aus, was es von anderen Tryptophananalogen unterscheidet.
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Modifikation des Indolrings von Tryptophan. Eine übliche Methode ist die Nitrierung von Tryptophan zur Bildung von 6-Nitrotryptophan, gefolgt von einer Reduktion, um this compound zu erhalten. Der Nitrierungsschritt wird üblicherweise unter kontrollierten Bedingungen mit Salpetersäure durchgeführt, während die Reduktion unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators erfolgen kann.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann biotechnologische Ansätze beinhalten, wie die Verwendung von gentechnisch veränderten Mikroorganismen, die durch Fermentationsprozesse in der Lage sind, die Verbindung zu produzieren. Diese Methoden sind aufgrund ihrer Skalierbarkeit und des Potenzials für eine kostengünstige Produktion vorteilhaft.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotryptophan typically involves the modification of the indole ring of tryptophan. One common method is the nitration of tryptophan to form 6-nitrotryptophan, followed by reduction to yield this compound. The nitration step is usually carried out using nitric acid under controlled conditions, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Aminotryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Derivate mit veränderten elektronischen Eigenschaften zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Tryptophanderivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.
Reduktion: Wasserstoffgas mit Palladiumkatalysator oder Natriumborhydrid können verwendet werden.
Substitution: Elektrophile Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: 6-Nitroso-Tryptophan, 6-Nitro-Tryptophan.
Reduktion: 6-Amino-Tryptophanderivate mit modifizierten Seitenketten.
Substitution: Verschiedene N-substituierte Tryptophanderivate.
Wissenschaftliche Forschungsanwendungen
6-Aminotryptophan hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und als Sonde bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: In Proteine eingebaut, um Proteinstruktur und -funktion zu untersuchen, insbesondere in Fluoreszenzstudien aufgrund seiner einzigartigen spektralen Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich seiner Rolle bei der Modulation von Neurotransmitterbahnen.
Industrie: Wird bei der Produktion von Spezialfarbstoffen und Pigmenten sowie bei der Entwicklung von Biosensoren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Einarbeitung in Proteine, wo es die Proteinfaltung und -funktion beeinflussen kann. Die Aminogruppe an der sechsten Position kann Wasserstoffbrücken bilden und an elektrostatischen Wechselwirkungen teilnehmen, was die Gesamtstabilität und Aktivität des Proteins beeinflusst. Darüber hinaus ermöglicht seine einzigartige Indolstruktur die Interaktion mit verschiedenen molekularen Zielmolekülen, einschließlich Enzymen und Rezeptoren, wodurch deren Aktivität und Signalwege moduliert werden.
Ähnliche Verbindungen:
5-Hydroxytryptophan: Ein hydroxyliertes Derivat von Tryptophan, das für seine Rolle als Vorläufer von Serotonin bekannt ist.
7-Aminotryptophan: Ein weiteres aminosubstituiertes Tryptophananalog mit unterschiedlicher Positionsubstitution.
5-Methyltryptophan: Ein methyliertes Derivat mit unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit: this compound ist einzigartig aufgrund der Position der Aminogruppe am Indolring, die spezifische elektronische und sterische Eigenschaften verleiht. Diese Positionssubstitution beeinflusst seine Reaktivität und Wechselwirkung mit biologischen Molekülen und macht es zu einem wertvollen Werkzeug in der biochemischen und pharmazeutischen Forschung.
Wirkmechanismus
The mechanism of action of 6-Aminotryptophan involves its incorporation into proteins, where it can influence protein folding and function. The amino group at the sixth position can form hydrogen bonds and participate in electrostatic interactions, affecting the overall stability and activity of the protein. Additionally, its unique indole structure allows it to interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, known for its role as a precursor to serotonin.
7-Aminotryptophan: Another amino-substituted tryptophan analog with different positional substitution.
5-Methyltryptophan: A methylated derivative with distinct chemical properties.
Uniqueness: 6-Aminotryptophan is unique due to the position of the amino group on the indole ring, which imparts specific electronic and steric properties. This positional substitution affects its reactivity and interaction with biological molecules, making it a valuable tool in biochemical and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316417 | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-52-8, 2462-30-8 | |
| Record name | 6-Aminotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC67050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)




![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

